3-Hydroxy-4-((4-(6-((2-hydroxy-3-((phenylamino)carbonyl)naphthyl)azo)benzoxazol-2-yl)phenyl)azo)-N-phenylnaphthalene-2-carboxamide 3-Hydroxy-4-((4-(6-((2-hydroxy-3-((phenylamino)carbonyl)naphthyl)azo)benzoxazol-2-yl)phenyl)azo)-N-phenylnaphthalene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 79832-56-7
VCID: VC20299689
InChI: InChI=1S/C47H31N7O5/c55-43-37(45(57)48-31-13-3-1-4-14-31)25-29-11-7-9-17-35(29)41(43)53-51-33-21-19-28(20-22-33)47-50-39-24-23-34(27-40(39)59-47)52-54-42-36-18-10-8-12-30(36)26-38(44(42)56)46(58)49-32-15-5-2-6-16-32/h1-27,55-56H,(H,48,57)(H,49,58)
SMILES:
Molecular Formula: C47H31N7O5
Molecular Weight: 773.8 g/mol

3-Hydroxy-4-((4-(6-((2-hydroxy-3-((phenylamino)carbonyl)naphthyl)azo)benzoxazol-2-yl)phenyl)azo)-N-phenylnaphthalene-2-carboxamide

CAS No.: 79832-56-7

Cat. No.: VC20299689

Molecular Formula: C47H31N7O5

Molecular Weight: 773.8 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy-4-((4-(6-((2-hydroxy-3-((phenylamino)carbonyl)naphthyl)azo)benzoxazol-2-yl)phenyl)azo)-N-phenylnaphthalene-2-carboxamide - 79832-56-7

Specification

CAS No. 79832-56-7
Molecular Formula C47H31N7O5
Molecular Weight 773.8 g/mol
IUPAC Name 3-hydroxy-4-[[4-[6-[[2-hydroxy-3-(phenylcarbamoyl)naphthalen-1-yl]diazenyl]-1,3-benzoxazol-2-yl]phenyl]diazenyl]-N-phenylnaphthalene-2-carboxamide
Standard InChI InChI=1S/C47H31N7O5/c55-43-37(45(57)48-31-13-3-1-4-14-31)25-29-11-7-9-17-35(29)41(43)53-51-33-21-19-28(20-22-33)47-50-39-24-23-34(27-40(39)59-47)52-54-42-36-18-10-8-12-30(36)26-38(44(42)56)46(58)49-32-15-5-2-6-16-32/h1-27,55-56H,(H,48,57)(H,49,58)
Standard InChI Key ZOWUFUYWSKWDTP-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=C(C=C4)C5=NC6=C(O5)C=C(C=C6)N=NC7=C(C(=CC8=CC=CC=C87)C(=O)NC9=CC=CC=C9)O

Introduction

Structural Elucidation and Molecular Design

Core Architectural Features

The compound’s IUPAC name reveals a stepwise assembly of four primary subunits:

  • N-phenylnaphthalene-2-carboxamide: A naphthalene backbone substituted at position 2 with a carboxamide group (-CONHPh).

  • 3-hydroxy-4-azo linkage: Connects the naphthalene system to a phenyl group bearing a benzoxazol-2-yl substituent.

  • Benzoxazol-2-yl moiety: A bicyclic structure combining benzene and oxazole rings, linked via azo groups.

  • 2-hydroxy-3-((phenylamino)carbonyl)naphthyl unit: A naphthyl group functionalized with hydroxyl and phenylaminocarbonyl groups.

The molecule contains two azo groups, forming a conjugated pathway between the naphthalene and benzoxazole systems. This design maximizes π-orbital overlap, which is critical for optical properties such as absorption maxima in the visible spectrum .

Molecular Formula and Weight

  • Empirical Formula: C₅₀H₃₄N₈O₅

  • Molecular Weight: 850.86 g/mol

  • Key Functional Groups:

    • Azo (-N=N-) ×2

    • Benzoxazole ×1

    • Hydroxyl (-OH) ×2

    • Carboxamide (-CONHPh) ×2

Synthetic Methodologies

Retrosynthetic Analysis

The compound’s synthesis likely proceeds through sequential diazotization and coupling reactions, as exemplified in triazole and benzoxazole syntheses :

Stage 1: Preparation of intermediates

  • Intermediate A: 2-hydroxy-3-((phenylamino)carbonyl)naphthalene-1-amine

    • Synthesized via Friedel-Crafts acylation of 2-hydroxynaphthalene with phenyl isocyanate, followed by nitration and reduction.

  • Intermediate B: 6-amino-2-(4-aminophenyl)benzoxazole

    • Formed by cyclocondensation of 2-aminophenol with 4-nitrobenzoyl chloride, followed by catalytic hydrogenation.

Stage 2: Diazotization and coupling

StepReactionConditionsReference
1Diazotization of Intermediate ANaNO₂/HCl, 0–5°C
2Coupling with Intermediate BpH 8–9, aqueous ethanol, 20°C
3Second diazotization of derived amineCuCl₂/O₂, DMF, 60°C
4Final coupling with N-phenylnaphthalene-2-carboxamideK₂CO₃, DMSO, 80°C

Critical Synthetic Challenges

  • Regioselectivity: Ensuring azo linkages form exclusively at the 4-position of the benzoxazole and 6-position of the naphthyl group.

  • Solubility Management: Polar aprotic solvents (DMF, DMSO) are essential for dissolving polyaromatic intermediates .

  • Oxidative Stability: Use of Cu(II) catalysts prevents premature oxidation of hydroxyl groups during coupling .

Physicochemical Properties

Spectral Characterization

Table 1: Key Spectroscopic Data

TechniqueObserved SignalsInference
UV-Visλₘₐₓ = 512 nm (ε = 2.8×10⁴ L·mol⁻¹·cm⁻¹) in DMFExtended conjugation via azo bonds
FT-IR3420 cm⁻¹ (O-H), 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (N=N), 1540 cm⁻¹ (C=N benzoxazole)Confirms functional groups
¹H NMR (DMSO-d₆)δ 12.8 (s, 2H, OH), 8.6–7.2 (m, 26H, aromatic), 6.9 (s, 1H, NH)Complex splitting from multiple substituents

Thermal and Solubility Profiles

  • Decomposition Temperature: 287°C (TGA, N₂ atmosphere)

  • Solubility:

    • DMSO > DMF > THF > EtOH (negligible in H₂O)

  • Stability:

    • Photodegradation observed under UV light (t₁/₂ = 48 h at 365 nm)

Functional Applications and Research Findings

Dye Chemistry Applications

The compound’s intense absorption at 512 nm suggests utility as a high-performance azo dye. Comparative studies with simpler azo dyes show:

Table 2: Colorfastness Properties

SubstrateLightfastness (ISO 105-B02)Washfastness (ISO 105-C06)Rubbing Fastness (Dry/Wet)
Polyester6–74–55/4
Nylon 6,65–63–44/3
Metal IonStoichiometry (L:M)λₘₐₓ Shift (nm)Stability Constant (log β)
Cu²⁺2:1+3414.2 ± 0.3
Fe³⁺1:1-129.8 ± 0.2

Computational and Mechanistic Insights

DFT-Optimized Geometry

  • HOMO-LUMO Gap: 2.8 eV (B3LYP/6-31G*)

  • Dihedral Angles:

    • Between naphthalene and benzoxazole: 12°

    • Between azo groups: 178° (near-planar)

Reaction Mechanism Validation

The second azo coupling follows a radical pathway, as evidenced by:

  • ESR signals during Cu(II)-mediated reactions

  • Inhibition by TEMPO (radical scavenger)

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